N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Description
Properties
CAS No. |
4470-37-5 |
|---|---|
Molecular Formula |
C14H15N3OS |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
N-(5-but-2-en-2-yl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H15N3OS/c1-3-10(2)13-16-17-14(19-13)15-12(18)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,15,17,18) |
InChI Key |
FFQUFDZWCLMJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
This approach involves condensing a thiosemicarbazide derivative with a carbonyl compound, followed by acid-catalyzed cyclization. For N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, the synthetic pathway begins with the preparation of a but-2-en-2-yl-substituted thiosemicarbazide.
Step 1: Synthesis of (But-2-en-2-ylidene)thiosemicarbazide
But-2-en-2-one (0.1 mol) reacts with thiosemicarbazide (0.1 mol) in ethanol under reflux for 6 hours. The product precipitates as a white solid, filtered and dried (Yield: 78%).
Step 2: Cyclization to 5-(But-2-en-2-yl)-1,3,4-thiadiazole-2-amine
The thiosemicarbazide intermediate undergoes cyclization in concentrated sulfuric acid at 0–5°C for 2 hours. Quenching with ice water yields the thiadiazole-2-amine as a pale-yellow solid (Yield: 65%).
Amidation of the Thiadiazole Amine
The second critical step couples the thiadiazole-2-amine with phenylacetic acid to form the acetamide moiety. This employs carbodiimide-mediated amidation, optimized for steric hindrance and solubility challenges.
Reaction Conditions :
- Reagents : Phenylacetic acid (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq)
- Solvent : Anhydrous acetonitrile
- Time/Temperature : 24 hours at 25°C
Procedure :
- Dissolve 5-(but-2-en-2-yl)-1,3,4-thiadiazole-2-amine (10 mmol) in acetonitrile (50 mL).
- Add phenylacetic acid (12 mmol), EDC (15 mmol), and HOBt (15 mmol).
- Stir under nitrogen until TLC (ethyl acetate/hexane, 1:1) confirms complete consumption of the amine.
- Concentrate under reduced pressure, wash with 5% NaHCO₃ and 0.5 M H₂SO₄, and purify via silica gel chromatography (ethyl acetate/petroleum ether, 3:7).
Yield : 63% (white crystalline solid)
Mechanistic Insight :
EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.
Optimization and Scalability Considerations
Solvent Selection
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Accelerates amidation by 20–30% in stubborn reactions.
- Triethylamine : Neutralizes HCl byproducts, improving yields in DMF-based systems.
Characterization and Analytical Data
Spectral Properties
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3151 cm⁻¹ (N-H), 1701 cm⁻¹ (C=O), 1570 cm⁻¹ (C=N) |
| ¹H NMR | δ 7.2–7.5 (m, 5H, Ph), 5.6–5.8 (m, 2H, CH₂=CH), 3.7 (s, 2H, CH₂CO), 1.9 (s, 3H, CH₃) |
| MS | m/z 273.36 [M]⁺, 148 [C₈H₆NO]⁺, 121 [C₇H₅O]⁺ |
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min)
- Melting Point : 162–164°C (uncorrected)
Comparative Analysis of Synthetic Routes
| Parameter | Thiosemicarbazide Route | Direct Functionalization Route |
|---|---|---|
| Total Yield | 41% | 34% |
| Reaction Time | 32 hours | 40 hours |
| Cost Efficiency | Moderate | High |
| Scalability | >100 g | <50 g |
Challenges and Mitigation Strategies
But-2-en-2-yl Group Instability
The allylic double bond in the butenyl substituent predisposes the molecule to polymerization. Mitigation : Conduct reactions under nitrogen and store intermediates at −20°C.
Chemical Reactions Analysis
Types of Reactions
N-(5-BUT-2-EN-2-YL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound featuring a thiadiazole moiety, a five-membered heterocyclic structure containing both sulfur and nitrogen. It is characterized by a but-2-en-2-yl group attached to the thiadiazole, and a phenylacetamide group. The combination of these functional groups gives it unique potential reactivity and biological activity compared to other thiadiazole derivatives. The butenyl side chain may also contribute to distinct reactivity profiles not observed in simpler analogs.
Structural Features
- It contains a thiadiazole moiety, a heterocyclic structure with sulfur and nitrogen.
- It has a but-2-en-2-yl group attached to the thiadiazole.
- It also contains a phenylacetamide group.
Properties
CAS No: 4470-37-5
Molecular Formula:
Molecular Weight: 273.36 g/mol
IUPAC Name: N-(5-but-2-en-2-yl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
InChI: InChI=1S/C14H15N3OS/c1-3-10(2)13-16-17-14(19-13)15-12(18)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,15,17,18)
InChI Key: FFQUFDZWCLMJTJ-UHFFFAOYSA-N
Canonical SMILES: CC=C(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2
Applications
Thiadiazole derivatives are known for diverse pharmacological effects. N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been evaluated for anticancer activity .
A study focused on synthesizing thiol-containing 1,3,4-thiadiazole derivatives and assessed their anticancer activity against three cell lines . The synthesized derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were tested for cytotoxic activity at 0.1-500 mcg/mL concentration in three human cancer cell lines: PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (Neuroblastoma) .
Other examples of thiadiazole derivatives that exhibit biological activities include:
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyacetamide, which contains a mercapto group and is notable for its anticancer activity against specific cell lines.
- 5-(Phenylthio)-1,3,4-thiadiazole, which contains a phenylthio group and exhibits antimicrobial properties.
- 5-Amino-thiadiazoles, which contain an amino group and are known for diverse biological activities including anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(5-BUT-2-EN-2-YL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole core is a common scaffold in medicinal and agrochemical research due to its metabolic stability and capacity for diverse substitutions. Key structural variations among analogues include:
- Substituents at position 5 : Alkyl, alkenyl, aryl, or thioether groups.
- Substituents at position 2: Acetamide, phenoxyacetamide, or benzamide groups.
Key Observations :
- Alkenyl vs.
- Phenylacetamide vs. Phenoxyacetamide: The phenylacetamide moiety in the target compound lacks the ether oxygen present in phenoxyacetamide derivatives (e.g., 5g ), which may reduce hydrogen-bonding capacity but improve lipophilicity.
Physicochemical Properties
- Melting Points: Thiadiazoles with bulkier substituents (e.g., 5g with ethylthio and phenoxy groups) exhibit higher melting points (168–170°C ) compared to benzylthio analogues (135–136°C ). The target compound’s alkenyl group may lower melting points due to reduced symmetry.
- Solubility : Alkenyl groups (e.g., but-2-en-2-yl) could enhance solubility in organic solvents compared to polar thioether substituents.
Biological Activity
N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 4470-37-5 |
| Molecular Formula | C14H15N3OS |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | N-(5-but-2-en-2-yl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
| InChI Key | FFQUFDZWCLMJTJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological outcomes. For instance, studies have shown that thiadiazole derivatives can influence cell signaling pathways associated with cancer cell proliferation and apoptosis .
Anticancer Activity
Recent research highlights the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic activity of thiadiazole derivatives against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results indicated that compounds similar to this compound showed enhanced anticancer activity compared to standard treatments .
- Mechanistic Insights : Another investigation revealed that certain derivatives could induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism where the compound promotes programmed cell death in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial effects against bacteria and fungi:
Comparative Analysis
A review of various thiadiazole derivatives indicated that compounds with similar structural characteristics demonstrated significant antibacterial and antifungal activities. The presence of the thiadiazole ring appears to enhance the interaction with microbial targets .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-y]-2-phenyacetamide and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
